N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a tetrahydro-2H-pyran ring substituted at position 4 with a thiophen-2-yl group. The benzo[c][1,2,5]thiadiazole moiety is electron-deficient, making it valuable in optoelectronic materials and pharmaceuticals .
Properties
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-15(11-3-4-12-13(10-11)19-23-18-12)17-16(5-7-21-8-6-16)14-2-1-9-22-14/h1-4,9-10H,5-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDJBLPWWPKYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the preparation of the tetrahydropyran intermediate through cyclization under acidic conditions. The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, utilizing thiophene boronic acids or stannane derivatives. The final step typically involves amidation with a carboxylic acid derivative to form the desired carboxamide.
Antimicrobial Properties
Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit a range of biological activities, particularly antimicrobial effects. For instance, derivatives with this structure have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives possess minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(4-(thiophen-2-yl)... | Staphylococcus aureus | 32.6 | |
| N-(4-(thiophen-2-yl)... | Escherichia coli | 47.5 | |
| N-(4-(thiophen-2-yl)... | Bacillus subtilis | 25.0 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies using various cancer cell lines have shown that it can inhibit cell proliferation effectively. For example, assays measuring cell viability indicated a significant reduction in the growth of lung cancer cell lines when treated with this compound .
Table 2: Anticancer Efficacy
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity. This interaction can lead to apoptosis in cancer cells or inhibition of bacterial growth through disruption of cellular processes .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Study : A recent investigation focused on synthesizing various thiadiazole derivatives and assessing their antimicrobial properties against clinical isolates. Results indicated that modifications to the thiadiazole structure significantly enhanced antibacterial activity .
- Anticancer Research : Another study explored the compound's effects on different cancer cell lines using the Sulforhodamine B assay to measure cytotoxicity. The findings suggested that structural variations could lead to improved efficacy against specific types of cancer cells .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiophene and thiadiazole rings exhibit significant anticancer properties. For example, studies have shown that derivatives similar to N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can inhibit the growth of various cancer cell lines. A recent study reported that certain thiadiazole derivatives demonstrated cytotoxic effects against human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines, with some compounds showing potency comparable to standard chemotherapeutics like cisplatin .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that similar thiophene-containing compounds exhibit effective antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. The structural modifications in these compounds can enhance their antibacterial efficacy, making them potential candidates for developing new antimicrobial agents .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Tetrahydropyran Ring : This is achieved through cyclization reactions under acidic conditions.
- Introduction of Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling are commonly used.
- Amidation : The final step involves forming the carboxamide moiety through amidation reactions with appropriate carboxylic acid derivatives.
These synthetic routes can be optimized for large-scale production using continuous flow reactors and green chemistry principles to reduce environmental impact.
Case Studies
Comparison with Similar Compounds
Functional and Electronic Comparisons
Optoelectronic Properties
- HOMO-LUMO Gap : Benzo[c][1,2,5]thiadiazole derivatives exhibit narrow bandgaps (~2.1–2.5 eV) due to strong electron-withdrawing effects, making them suitable for photovoltaic applications. The thiophene substituent in the target compound may further reduce this gap compared to DTCPB .
- Charge Transport : Oligothiophene-benzo[c][1,2,5]thiadiazole bioconjugates (e.g., compound 3a in ) show enhanced charge mobility due to extended π-conjugation, a feature shared with the target compound’s thiophene substituent.
Materials Science
Pharmaceutical Potential
- Kinase Inhibition : Dasatinib analogues (e.g., ) highlight the importance of carboxamide linkages in targeting ATP-binding pockets. The target compound’s tetrahydro-2H-pyran group could enhance blood-brain barrier penetration.
Q & A
Q. Key Parameters :
- Temperature control during acid chloride formation to prevent decomposition.
- Use of anhydrous solvents to avoid hydrolysis.
- Stoichiometric excess of amine (1.2 equivalents) to drive coupling efficiency.
Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the tetrahydropyran, thiophene, and benzothiadiazole moieties. For example, the thiophene protons appear as doublets near δ 7.2–7.4 ppm, while the pyran oxygen’s deshielding effect is observed in the 3.5–4.5 ppm range .
Mass Spectrometry (MS) :
- High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of the thiophene group) .
HPLC :
- Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>98%) and monitor degradation .
Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities in stereochemistry or substituent positioning .
Advanced: What experimental strategies elucidate the compound’s mechanism of action in antimicrobial assays?
Methodological Answer:
Enzyme Inhibition Assays :
- Screen against bacterial targets (e.g., DNA gyrase or β-lactamase) using fluorogenic substrates. For example, measure IC₅₀ values via fluorescence quenching upon enzyme inhibition .
Molecular Docking :
- Use software like AutoDock Vina to model interactions between the compound and active sites (e.g., penicillin-binding proteins). The thiophene and benzothiadiazole moieties often exhibit π-π stacking with aromatic residues .
Transcriptomic Profiling :
- Perform RNA-seq on treated bacterial cultures to identify dysregulated pathways (e.g., cell wall biosynthesis) .
Validation : Compare results with negative controls (e.g., structurally similar inactive analogs) to confirm specificity .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Meta-Analysis :
- Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s HSD test) to identify outliers or trends .
Replication Under Standardized Conditions :
- Re-test the compound in controlled assays (e.g., fixed pH, temperature, and inoculum size) to minimize variability. For example, discrepancies in MIC values may arise from differences in bacterial strain susceptibility .
Impurity Profiling :
- Use LC-MS to detect trace byproducts (e.g., hydrolyzed carboxamide) that may contribute to false activity readings .
Case Study : A 2025 study found conflicting cytotoxicity data (IC₅₀ = 2 μM vs. 15 μM) due to residual DMSO in one assay, highlighting the need for solvent controls .
Advanced: What approaches are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
Analog Synthesis :
- Modify substituents systematically (e.g., replace thiophene with furan or pyran with piperidine) and test bioactivity .
Comparative Bioassays :
- Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify critical pharmacophores. For example, removing the thiophene reduces antimicrobial potency by 10-fold .
Computational QSAR Modeling :
- Train models (e.g., Random Forest) on datasets linking structural descriptors (logP, polar surface area) to activity. The benzothiadiazole group’s electron-withdrawing nature correlates with enhanced membrane permeability .
Key Finding : The tetrahydropyran ring’s conformation significantly impacts binding to hydrophobic pockets, as shown in crystallographic studies .
Advanced: How is the compound’s stability under physiological conditions assessed, and what degradation products are observed?
Methodological Answer:
Forced Degradation Studies :
- Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions at 37°C .
LC-MS/MS Analysis :
- Identify degradation products (e.g., hydrolyzed carboxamide or sulfonamide derivatives) and quantify stability (% remaining) over 24–72 hours .
Kinetic Modeling :
- Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. For example, the compound shows t₁/₂ = 8 hours in serum due to esterase-mediated hydrolysis .
Mitigation Strategy : Prodrug approaches (e.g., methyl esterification) improve stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
